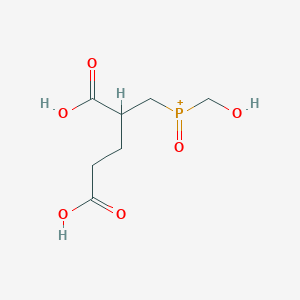![molecular formula C19H20NO2P B12581157 Phosphinic amide, N-[(1S)-1-(2-furanyl)propyl]-P,P-diphenyl- CAS No. 197770-81-3](/img/structure/B12581157.png)
Phosphinic amide, N-[(1S)-1-(2-furanyl)propyl]-P,P-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic amide, N-[(1S)-1-(2-furanyl)propyl]-P,P-diphenyl- is a chemical compound that belongs to the class of phosphinic amides. These compounds are characterized by the presence of a phosphorus atom bonded to two phenyl groups and an amide group. The specific structure of this compound includes a furanyl group attached to the amide nitrogen, making it unique in its class.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic amides can be synthesized through various methods. One efficient approach involves the oxidative cross-coupling between diarylphosphine oxides and amines via electrosynthesis. This method provides good to excellent yields under mild and metal-free conditions . Another method involves the nickel-catalyzed reductive coupling of nitroarenes and phosphine oxides, using NiCl2/Xantphos as a catalyst, zinc as a reductant, and TMSCl as an additive .
Industrial Production Methods
Industrial production of phosphinic amides often involves large-scale synthesis using the aforementioned methods. The nickel-catalyzed reductive coupling method is particularly suitable for gram-scale synthesis, providing a practical way to produce phosphinic amides .
Chemical Reactions Analysis
Types of Reactions
Phosphinic amides undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), sulfur (S8), and selenium (Se), as well as reducing agents like zinc (Zn) and nickel catalysts .
Major Products
The major products formed from these reactions include phosphine oxides, amines, and substituted phosphinic amides .
Scientific Research Applications
Phosphinic amides have a wide range of applications in scientific research:
Chemistry: They are used as ligands in coordination chemistry and as intermediates in organic synthesis.
Medicine: Phosphinic amides are being explored for their potential use in drug development, particularly as inhibitors of specific enzymes.
Industry: They are used in catalysis and as additives in various industrial processes.
Mechanism of Action
The mechanism of action of phosphinic amides involves their ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions. The molecular targets and pathways involved include the coordination of the phosphorus atom with metal ions, leading to the formation of chelates .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to phosphinic amide, N-[(1S)-1-(2-furanyl)propyl]-P,P-diphenyl- include:
Diphenylphosphoryl-phosphinic amides: These compounds have similar structures but differ in the substituents attached to the phosphorus atom.
Diphenylphosphorothioyl-phosphinic amides: These compounds contain sulfur instead of oxygen in the phosphorus group.
Diphenylphosphoroselenoyl-phosphinic amides: These compounds contain selenium instead of oxygen in the phosphorus group.
Uniqueness
The uniqueness of phosphinic amide, N-[(1S)-1-(2-furanyl)propyl]-P,P-diphenyl- lies in its specific structure, which includes a furanyl group attached to the amide nitrogen. This structural feature imparts unique chemical and physical properties to the compound, making it distinct from other phosphinic amides .
Properties
CAS No. |
197770-81-3 |
|---|---|
Molecular Formula |
C19H20NO2P |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
(1S)-N-diphenylphosphoryl-1-(furan-2-yl)propan-1-amine |
InChI |
InChI=1S/C19H20NO2P/c1-2-18(19-14-9-15-22-19)20-23(21,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-15,18H,2H2,1H3,(H,20,21)/t18-/m0/s1 |
InChI Key |
HVVDHYNSEXNHLN-SFHVURJKSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CO1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC(C1=CC=CO1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Undecylamino)ethylamino]butan-1-ol](/img/structure/B12581079.png)
![1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene](/img/structure/B12581085.png)
![Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-](/img/structure/B12581088.png)

![2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoic acid](/img/structure/B12581097.png)
![N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B12581110.png)
![2-({1-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581112.png)


![(1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B12581132.png)
![3,7-Diphenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B12581138.png)

![Furo[4,3,2-de][1,3]benzoxazine](/img/structure/B12581149.png)
![1-(Propan-2-yl)-3-[(pyridin-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12581153.png)
